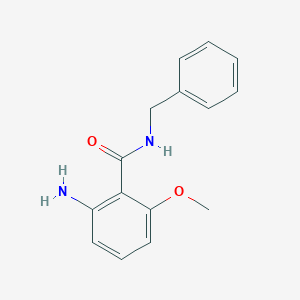

2-amino-N-benzyl-6-methoxybenzamide

CAS No.:

Cat. No.: VC13918118

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O2 |

|---|---|

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 2-amino-N-benzyl-6-methoxybenzamide |

| Standard InChI | InChI=1S/C15H16N2O2/c1-19-13-9-5-8-12(16)14(13)15(18)17-10-11-6-3-2-4-7-11/h2-9H,10,16H2,1H3,(H,17,18) |

| Standard InChI Key | QSAFELOZGFVGMU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1C(=O)NCC2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

2-Amino-N-benzyl-6-methoxybenzamide is systematically named according to IUPAC guidelines as 2-amino-N-(phenylmethyl)-6-methoxybenzamide. Its molecular formula, C₁₅H₁₆N₂O₂, corresponds to a molecular weight of 256.30 g/mol. The structure comprises a benzamide core with:

-

A methoxy (-OCH₃) group at the 6-position of the benzene ring

-

An amino (-NH₂) substituent at the 2-position

-

A benzyl (C₆H₅CH₂-) group attached to the amide nitrogen

The canonical SMILES representation, COC1=CC=CC(=C1C(=O)NCC2=CC=CC=C2)N, encodes these substituents’ spatial arrangement.

Spectroscopic and Crystallographic Data

While no direct crystallographic studies of 2-amino-N-benzyl-6-methoxybenzamide are reported, related benzamides exhibit planar amide functionalities and intermolecular hydrogen bonding patterns. For instance, the crystal structure of 3-amino-2-hydroxy-6-methoxybenzamide (C₁₆H₂₂N₄O₇) reveals orthorhombic symmetry with Fdd2 space group parameters (a = 26.279 Å, b = 30.020 Å, c = 4.404 Å) . Such data underscore the propensity of methoxybenzamides to form ordered crystalline lattices, a property critical for purity analysis and pharmaceutical formulation.

Synthesis and Optimization

Reaction Scheme and Conditions

The synthesis follows a coupling strategy between 2-amino-6-methoxybenzoic acid and benzylamine, mediated by 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as the coupling agent :

Reaction Steps:

-

Activation: DMC activates the carboxylic acid group of 2-amino-6-methoxybenzoic acid in dichloromethane (DCM).

-

Coupling: Benzylamine reacts with the activated intermediate at room temperature (20–25°C).

-

Workup: Sequential washes with saturated NaHCO₃ and water remove acidic byproducts.

-

Purification: Column chromatography (2% NH₃/MeOH in DCM) yields the pure product.

Table 1: Synthesis Parameters and Yield

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-6-methoxybenzoic acid |

| Coupling Agent | DMC |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane |

| Reaction Time | 6 hours |

| Yield | 46% |

| Purity (HPLC) | 99% (UV254) |

Mechanistic Insights

DMC facilitates the reaction by generating an active acylimidazolium intermediate, which undergoes nucleophilic attack by benzylamine’s primary amine group. The methoxy substituent’s electron-donating effect enhances the aromatic ring’s reactivity, while the amino group at the 2-position may sterically hinder side reactions .

Physicochemical Properties

Solubility and Partition Coefficients

Experimental solubility data for 2-amino-N-benzyl-6-methoxybenzamide are unavailable, but its LogP value (calculated via PubChem) suggests moderate lipophilicity, favoring solubility in organic solvents like DCM or methanol. The presence of polar amide and amino groups may confer limited aqueous solubility, necessitating prodrug strategies for biological testing.

Stability and Degradation

| Compound | Modification | LogP | Potential Application |

|---|---|---|---|

| 2-Amino-N-benzyl-6-methoxybenzamide | Parent structure | 2.33 | Antimicrobial lead compound |

| 5-Amino-N-benzyl-N-ethyl-2-methoxybenzamide | N-Ethyl substitution | 2.73 | CNS-targeted therapies |

| N-Benzyl-N-hydroxy-2-methoxybenzamide | N-Hydroxy substitution | 2.73 | Metalloenzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume